Ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);dihexafluorophosphate
Description
This compound is a ruthenium(II) complex featuring a bidentate ligand derived from ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate, with two hexafluorophosphate (PF₆⁻) counterions. The ligand comprises two pyridine rings substituted with ethoxycarbonyl (-COOEt) groups, which act as electron-withdrawing substituents. Such ligands are commonly employed in coordination chemistry to modulate the electronic properties of transition metal centers, influencing redox potentials, catalytic activity, and photophysical behavior . The PF₆⁻ counterion enhances solubility in polar organic solvents, a critical factor in applications like homogeneous catalysis or optoelectronics .
Properties
Molecular Formula |
C48H48F12N6O12P2Ru |
|---|---|
Molecular Weight |
1291.9 g/mol |
IUPAC Name |
ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/3C16H16N2O4.2F6P.Ru/c3*1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2;2*1-7(2,3,4,5)6;/h3*5-10H,3-4H2,1-2H3;;;/q;;;2*-1;+2 |
InChI Key |
PWYAMBKGTFJPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC.CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC.CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Ligand: Ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate
The ligand is a bipyridine derivative with ethyl ester groups at the 4-position of each pyridine ring. The preparation typically follows multi-step organic synthesis involving:
Step 1: Formation of 2,2'-bipyridine core
This is often achieved by coupling reactions such as the Stille or Suzuki cross-coupling between appropriately substituted pyridine derivatives.Step 2: Introduction of ethoxycarbonyl groups
Selective esterification or carboxylation at the 4-position of each pyridine ring is performed. Typical reagents include ethyl chloroformate or ethyl bromoacetate under basic conditions.Step 3: Purification
The ligand is purified by recrystallization or column chromatography to ensure high purity before complexation.
Complexation with Ruthenium(II)
The complexation step involves coordination of the ligand to a ruthenium(II) precursor, commonly ruthenium(II) chloride hydrate or ruthenium(II) tris(bipyridine) dichloride . The procedure is as follows:
Step 1: Preparation of ruthenium precursor solution
Dissolve ruthenium salt in a suitable solvent such as ethanol, methanol, or acetonitrile under inert atmosphere.Step 2: Ligand addition
The purified ligand is added in stoichiometric excess to the ruthenium solution to favor complex formation.Step 3: Heating and reflux
The mixture is heated under reflux (typically 80–120 °C) for several hours (6–24 h) to facilitate ligand exchange and coordination.Step 4: Counterion exchange
The complex is treated with a hexafluorophosphate salt (e.g., ammonium hexafluorophosphate) to replace chloride ions with hexafluorophosphate, improving solubility and crystallinity.Step 5: Isolation and purification
The complex is isolated by filtration or precipitation, followed by washing and recrystallization from suitable solvents (e.g., acetone/ether mixtures).
Research Data and Analysis
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ligand synthesis | Pd-catalyzed coupling, esterification | 70–85 | Purity > 98% after chromatography |
| Ruthenium complexation | Reflux in ethanol, 12 h | 60–75 | Inert atmosphere recommended |
| Counterion exchange | Room temperature, 2 h | 90 | Hexafluorophosphate ion enhances stability |
Characterization Results
NMR Spectroscopy
Confirms ligand structure with characteristic chemical shifts for pyridine protons and ethyl ester groups.Mass Spectrometry
Molecular ion peak consistent with the ruthenium complex molecular weight (~1291.9 g/mol).Elemental Analysis
Matches calculated values for C, H, N, Ru, and P (from hexafluorophosphate).X-ray Crystallography
Reveals octahedral coordination geometry around ruthenium with bidentate bipyridine ligands and hexafluorophosphate counterions.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Materials | Conditions | Outcome | Reference Notes |
|---|---|---|---|---|
| Ligand synthesis | Pyridine derivatives, Pd catalyst, ethyl chloroformate | Coupling reaction, esterification, 80–100 °C | Diethyl bipyridine dicarboxylate ligand | Standard organic synthesis protocols |
| Ruthenium complexation | Ruthenium(II) chloride, ligand | Reflux in ethanol, inert atmosphere, 12 h | Ruthenium(II) bipyridine complex | Common coordination chemistry method |
| Counterion exchange | Ammonium hexafluorophosphate | Room temperature, 2 h | Hexafluorophosphate salt complex | Enhances solubility and stability |
| Purification | Recrystallization solvents (acetone, ether) | Ambient temperature | Pure complex crystals | Verified by spectroscopy and XRD |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of ruthenium.
Reduction: Reduction reactions can convert the ruthenium center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the pyridine ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce higher oxidation states of ruthenium complexes, while substitution reactions can yield new coordination compounds with different ligands .
Scientific Research Applications
Ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to the cytotoxic properties of ruthenium complexes.
Medicine: Explored for its use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate involves its interaction with molecular targets and pathways. In biological systems, the ruthenium center can interact with DNA, leading to the disruption of cellular processes and inducing cell death. The compound can also generate reactive oxygen species upon activation by light, which further contributes to its cytotoxic effects .
Comparison with Similar Compounds
Tabulated Comparison of Key Properties
Biological Activity
Ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate; ruthenium(2+); dihexafluorophosphate is a complex compound that combines organic and inorganic components. The biological activity of such compounds is crucial for their potential applications in pharmacology and biochemistry. This article explores the synthesis, characterization, and biological activities of this compound, referencing relevant studies and findings.
Chemical Structure and Properties
The compound consists of a pyridine derivative with ethoxycarbonyl substituents and a ruthenium complex. Its molecular structure can be represented as follows:
- Molecular Formula : CHNORuF
- Molecular Weight : 377.4 g/mol
- IUPAC Name : Ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate
Synthesis
The synthesis of ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate involves several steps, typically starting from commercially available pyridine derivatives. The synthesis pathway includes:
- Esterification : Reaction of pyridine derivatives with ethyl chloroformate.
- Complexation : Coordination with ruthenium salts to form the metal complex.
- Purification : Using column chromatography to isolate the desired product.
Antimicrobial Activity
Research has shown that similar pyridine-based compounds exhibit significant antimicrobial properties. For instance, compounds with ethoxycarbonyl groups have demonstrated activity against various bacteria and fungi, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus flavus
In a comparative study, compounds similar to ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate showed effective inhibition zones against these microorganisms, indicating potential as antimicrobial agents .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
| Candida albicans | 14 |
| Aspergillus flavus | 16 |
Anticancer Activity
The ruthenium complex in this compound suggests potential anticancer activity due to the known effects of ruthenium-based drugs in cancer therapy. Studies indicate that ruthenium complexes can induce apoptosis in cancer cells through various mechanisms, including:
- DNA Intercalation : Ruthenium complexes can bind to DNA, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
A study highlighted that similar ruthenium complexes showed promising results against ovarian cancer cell lines, suggesting that ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate could have analogous effects .
Case Studies
- Study on Antimicrobial Properties :
- Anticancer Research :
Q & A
Q. What are the recommended synthetic methodologies for preparing ruthenium(II) dihexafluorophosphate complexes with substituted bipyridine ligands?
- Methodological Answer : A common approach involves refluxing a ruthenium precursor (e.g., dichloro(p-cymene)ruthenium(II) dimer) with stoichiometric equivalents of the ligand (e.g., substituted bipyridines) in a polar aprotic solvent like DMF under inert atmosphere. The reaction is monitored via UV-Vis spectroscopy for the emergence of metal-to-ligand charge transfer (MLCT) bands (~450 nm). Post-reaction, hexafluorophosphoric acid is added to precipitate the complex, followed by filtration and washing with cold water/ethanol . For carboxylate-substituted ligands, ester hydrolysis may require acidic or basic conditions, as seen in analogous Ru(bpy)₂(mcbpy)²⁺ syntheses .
Q. How can X-ray crystallography be employed to resolve structural ambiguities in such complexes?
- Methodological Answer : Single-crystal X-ray diffraction using synchrotron radiation or laboratory sources is critical. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL) are standard for refinement, leveraging charge-flipping algorithms for phase determination. Key parameters include bond distances (Ru–N ~2.05–2.10 Å) and ligand planarity. Validation tools like PLATON or CCDC’s Mercury ensure structural integrity by checking for missed symmetry or disorder .
Q. What spectroscopic techniques are essential for characterizing these ruthenium complexes?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CD₃CN) identify ligand environments. For example, bipyridine protons resonate at δ 8.5–7.4 ppm, while ester groups (e.g., –COOEt) show carbonyl carbons at ~170 ppm .
- UV-Vis : MLCT transitions (λmax ~450 nm) and ligand-centered transitions (λmax ~290 nm) confirm electronic structure .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M-PF₆]⁺) .
Advanced Research Questions
Q. How do ligand modifications (e.g., electron-withdrawing/donating groups) influence photophysical properties?
- Methodological Answer : Systematic substitution on bipyridine ligands alters the Ru center’s redox potential and MLCT energy. For example:
- Electron-withdrawing groups (e.g., –COOEt) stabilize the Ru(III) state, reducing emission quantum yields (Φem).
- Bulky substituents (e.g., tert-butyl) enhance rigidity, increasing Φem by suppressing non-radiative decay.
Comparative studies using time-resolved fluorescence and cyclic voltammetry (E₁/₂ ~1.2–1.5 V vs. Ag/AgCl) quantify these effects .
Q. What computational methods are suitable for modeling electronic transitions in these complexes?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets for Ru predicts ground-state geometries. Time-Dependent DFT (TD-DFT) simulates excited states, correlating MLCT transitions with experimental UV-Vis data. Solvent effects (e.g., acetonitrile) are modeled using the Polarizable Continuum Model (PCM) .
Q. How can researchers address discrepancies in reported electrochemical data for similar Ru complexes?
- Methodological Answer : Contradictions often arise from varying experimental conditions:
- Electrolyte : Use 0.1 M TBAPF₆ in anhydrous CH₃CN to minimize ion pairing.
- Reference Electrode : Calibrate against ferrocene/ferrocenium (Fc/Fc⁺) to standardize potentials.
- Scan Rate : Optimize (e.g., 100 mV/s) to balance capacitive current and redox peak resolution .
Handling Complex Data Contradictions
Q. Why might crystallographic data for structurally similar complexes show variations in ligand geometry?
- Methodological Answer : Discrepancies arise from crystal packing effects, solvent inclusion, or dynamic disorder. For example, ethyl carboxylate groups may exhibit rotational flexibility in the lattice, leading to divergent torsion angles. Refinement with anisotropic displacement parameters and Hirshfeld surface analysis clarifies these ambiguities .
Stability and Storage Guidelines
Q. What precautions are necessary for long-term storage of air-sensitive Ru dihexafluorophosphate complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
